4-Amino-6-(2-ethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Overview
Description
4-Amino-6-(2-ethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of an amino group, an ethoxyphenyl group, and a thiol group attached to a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(2-ethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the reaction of 4,6-dichloropyrimidine with 2-ethoxyphenylboronic acid under suitable conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(2-ethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent for the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 4-Amino-6-(2-ethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrimido[4,5-d]pyrimidine: Studied for its biological significance and applications
Uniqueness
4-Amino-6-(2-ethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is unique due to its specific structural features, such as the presence of an ethoxyphenyl group and a thiol group, which contribute to its distinct chemical reactivity and biological activity. This compound’s unique combination of functional groups makes it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
4-amino-2-(2-ethoxyphenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c1-2-16-8-6-4-3-5-7(8)9-13-10(12)15-11(17)14-9/h3-6,9H,2H2,1H3,(H4,12,13,14,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYPSAMRHIJWID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2NC(=S)NC(=N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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